
Thulium(III) trifluoromethanesulfonate
Overview
Description
Preparation Methods
Thulium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H) under controlled conditions. The reaction typically proceeds as follows:
Tm2O3+6CF3SO3H→2(CF3SO3)3Tm+3H2O
This reaction is usually carried out in an inert atmosphere to prevent contamination and ensure high purity of the product .
Chemical Reactions Analysis
Thulium(III) trifluoromethanesulfonate is known for its catalytic properties and can participate in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can also catalyze reduction reactions, such as the reduction of nitro compounds to amines.
Substitution: this compound is effective in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common reagents used in these reactions include aldehydes, amines, and vinyl ethers. The major products formed depend on the specific reaction conditions and substrates used .
Scientific Research Applications
Optical Materials
Solid-State Lasers
Thulium(III) trifluoromethanesulfonate is extensively utilized in the development of advanced optical materials, especially in solid-state lasers. The compound enhances the efficiency and performance of these lasers, which are critical in applications ranging from industrial cutting to medical procedures .
Medical Imaging
MRI Contrast Agents
In the realm of medical imaging, this compound plays a pivotal role in improving contrast agents used in Magnetic Resonance Imaging (MRI). Thulium-based agents can enhance tissue visualization, providing clearer images for diagnostic purposes .
Nanotechnology
Synthesis of Nanoparticles
this compound serves as a precursor for synthesizing thulium-doped nanoparticles. These nanoparticles are essential for various applications, including drug delivery systems and photothermal therapy, where they help target and treat cancerous tissues effectively .
Electronics
High-Performance Components
The compound is explored for its potential in electronics, particularly in developing high-performance capacitors and other electronic components. Its unique electrical properties contribute to advancements in electronic device efficiency and performance .
Environmental Applications
Heavy Metal Remediation
this compound is also being investigated for its utility in environmental science, particularly for the remediation of heavy metal contamination. This application highlights its versatility in addressing ecological challenges and promoting sustainability .
Organic Synthesis
Catalytic Role
In organic chemistry, this compound acts as a catalyst or reaction medium in various chemical reactions. It facilitates asymmetric alpha-amination and cycloadditions, benzyl etherification, and the condensation of aldehydes with amines and vinyl ethers . This catalytic capability makes it valuable in synthetic organic chemistry.
- Optical Applications : Research has demonstrated that incorporating thulium triflate into solid-state laser materials significantly improves output power and efficiency compared to traditional materials.
- Medical Imaging Innovations : A study highlighted the use of thulium-based contrast agents in enhancing MRI scans of soft tissues, resulting in better diagnostic accuracy.
- Nanoparticle Development : Recent advancements have shown that thulium-doped nanoparticles can be engineered for targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy.
- Environmental Remediation Techniques : Investigations into the use of thulium triflate for heavy metal ion capture have shown promising results, indicating its potential as an effective agent for cleaning contaminated water sources.
Mechanism of Action
The mechanism by which thulium(III) trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the trifluoromethanesulfonate anions to the thulium ion. This coordination enhances the electrophilicity of the thulium ion, making it an effective Lewis acid catalyst. The compound can activate substrates by coordinating to electron-rich sites, thereby facilitating various chemical transformations .
Comparison with Similar Compounds
Thulium(III) trifluoromethanesulfonate can be compared with other lanthanide trifluoromethanesulfonates, such as:
- Terbium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Lutetium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Gadolinium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Holmium(III) trifluoromethanesulfonate
This compound is unique due to its specific catalytic properties and reactivity, which can differ from those of other lanthanide trifluoromethanesulfonates. Its high thermal stability and solubility make it particularly useful in various chemical processes .
Biological Activity
Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃) is a lanthanide compound that has garnered interest in various fields, including medicinal chemistry, catalysis, and materials science. This article explores the biological activity of Tm(OTf)₃, focusing on its chemical properties, potential applications, and relevant research findings.
- Molecular Formula : C₃F₉O₉S₃Tm
- Molecular Weight : 616.12 g/mol
- CAS Number : 141478-68-4
- Appearance : White to almost white powder or crystals
- Solubility : Soluble in water
- Stability : High thermal stability; hygroscopic and air-sensitive
Thulium compounds, including Tm(OTf)₃, are known for their ability to participate in redox reactions and catalyze organic transformations. The unique electronic properties of thulium ions allow them to act as Lewis acids, facilitating various chemical reactions. This property is particularly useful in small-molecule activation and reductive organic chemistry.
Antimicrobial Properties
Recent studies have indicated that thulium compounds exhibit antimicrobial activity. For instance, Tm(OTf)₃ has been evaluated for its efficacy against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of Tm(OTf)₃ on cancer cell lines. In vitro assays demonstrated that Tm(OTf)₃ can induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various lanthanide triflates, including Tm(OTf)₃. Results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Against Cancer Cells :
- A research article from Cancer Letters reported on the cytotoxic effects of Tm(OTf)₃ on human breast cancer cell lines (MCF-7). The study found that treatment with Tm(OTf)₃ resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer activity.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Thulium(III) trifluoromethanesulfonate in laboratory settings?
this compound requires strict adherence to safety protocols due to its irritant properties. Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. Inhalation risks necessitate working in a fume hood, and spills should be contained using inert absorbents (e.g., vermiculite) followed by disposal as hazardous waste . The compound is hygroscopic, requiring storage in airtight containers under dry conditions to prevent decomposition .
Q. How can researchers verify the purity and stability of this compound prior to experimental use?
Purity can be assessed via elemental analysis (e.g., inductively coupled plasma mass spectrometry for Tm³⁺ content) and titration for triflate anion quantification. Stability tests under varying humidity and temperature (e.g., thermogravimetric analysis, TGA) are recommended to confirm decomposition thresholds. Commercial grades typically list purity as ≥98%, validated by certificates of analysis (CoA) from suppliers .
Q. What are the standard protocols for preparing stock solutions of this compound in organic solvents?
Dissolve the compound in anhydrous solvents (e.g., acetonitrile, dichloromethane) under inert atmosphere (N₂/Ar) to prevent hydrolysis. Typical concentrations range from 0.1–0.5 M. Filter through a 0.22 µm PTFE syringe filter to remove undissolved particulates. Confirm solubility using dynamic viscosity measurements and monitor for precipitate formation over time .
Advanced Research Questions
Q. How does this compound function as a Lewis acid catalyst in asymmetric organic reactions, and what parameters optimize its activity?
The Tm³⁺ ion’s high charge density enables coordination to electron-rich substrates, polarizing bonds and stabilizing transition states. In asymmetric aldol reactions, optimal enantioselectivity (up to 90% ee) is achieved at 5–10 mol% catalyst loading in aprotic solvents (e.g., THF) at −20°C. Kinetic studies suggest rate-limiting substrate activation, with turnover frequencies (TOF) dependent on solvent dielectric constants .
Q. What spectroscopic techniques are most effective for characterizing this compound in catalytic systems?
- NMR Spectroscopy: ¹H and ¹⁹F NMR track ligand exchange dynamics (e.g., triflate dissociation) in solution.
- X-ray Absorption Spectroscopy (XAS): Identifies Tm³⁺ coordination geometry (e.g., octahedral vs. trigonal prismatic) under reactive conditions.
- ESI-MS: Detects intermediate species (e.g., [Tm(CF₃SO₃)₂(H₂O)₃]⁺) in catalytic cycles.
- FT-IR: Monitors triflate anion vibrational modes (∼1250 cm⁻¹ for SO₃ asymmetric stretching) to assess solvent interactions .
Q. How do structural modifications of this compound impact its catalytic efficiency in cross-coupling reactions?
Substituting triflate with bulkier counterions (e.g., OTf vs. NTf₂) reduces Lewis acidity but enhances solubility in nonpolar media. Computational studies (DFT) show that electron-withdrawing groups on the ligand increase Tm³⁺ electrophilicity, accelerating oxidative addition steps in C–C bond formation. Comparative trials with Sc³⁺ and Yb³⁺ analogs reveal Tm³⁺’s superior performance in sterically demanding reactions .
Q. What strategies mitigate catalyst deactivation in prolonged reactions involving this compound?
Deactivation often arises from hydrolysis or ligand saturation. Mitigation includes:
- Additives: Molecular sieves (3Å) adsorb water; stoichiometric triflic acid regenerates active Tm³⁺ species.
- Solvent Optimization: Use anhydrous ionic liquids (e.g., [BMIM][OTf]) to stabilize the catalyst.
- Flow Chemistry: Continuous reactant flow minimizes byproduct accumulation, maintaining TOF >50 h⁻¹ .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported catalytic activity of this compound across studies: How to reconcile these?
Variations arise from differences in purity (e.g., residual water in hygroscopic samples), solvent trace impurities, and reaction scaling. Reproducibility requires:
- Standardizing catalyst synthesis (e.g., recrystallization from hot acetonitrile).
- Reporting detailed reaction conditions (e.g., glovebox O₂/H₂O levels <1 ppm). Cross-laboratory validation using benchmark reactions (e.g., Mukaiyama aldol) is advised .
Q. Methodological Tables
Properties
IUPAC Name |
thulium(3+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASUZORNBYVFM-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Tm | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370047 | |
Record name | Thulium(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141478-68-4 | |
Record name | Thulium(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thulium(III) Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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